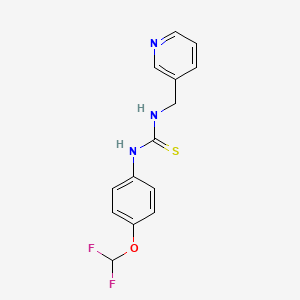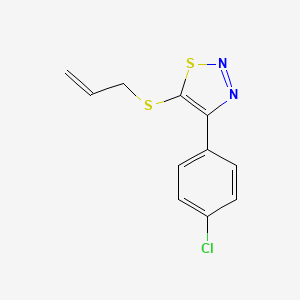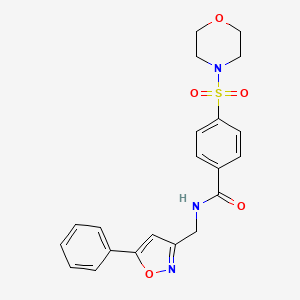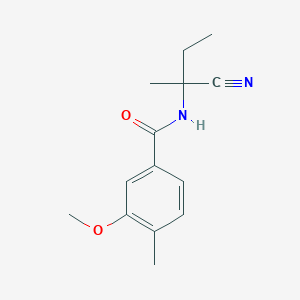![molecular formula C19H17FN2O3 B2822364 5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide CAS No. 955731-85-8](/img/structure/B2822364.png)
5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Methods and Structural Characterization
Synthesis Techniques
Research on compounds with structural similarities to “5-(4-fluorophenyl)-N-(2-methoxyphenethyl)oxazole-2-carboxamide” indicates a variety of synthesis methods that could be applicable for its preparation. For instance, efficient synthetic routes have been developed for oxazole derivatives, highlighting the potential for innovative synthesis of complex molecules (Luo et al., 2012).
Crystal Structure Analysis
Studies such as those on triazole derivatives offer insights into the structural characterization and the importance of crystal structure analysis for understanding molecular conformations and interactions (Hanif et al., 2011).
Biological Activity and Applications
Anticancer Potential
Several research efforts have focused on the synthesis and biological evaluation of oxazole derivatives as anticancer agents. These studies underline the significance of specific substitutions on the oxazole ring for enhancing cytotoxicity against cancer cell lines, suggesting avenues for the development of new anticancer therapies (Kumar et al., 2012).
Enzyme Inhibition
The exploration of oxazole compounds for their enzyme inhibition properties, including potential roles in controlling diseases like Alzheimer’s and diabetes, showcases the therapeutic potential of these molecules. Research into the enzymatic assay measurements and drug binding mechanisms could provide valuable information for the development of enzyme inhibitors (Saleem et al., 2018).
Molecular Interactions
Fluorescence Probes
Oxazole derivatives have been investigated for their utility as fluorescent probes for sensing pH changes and metal cations, indicating their potential application in diagnostic and imaging techniques (Tanaka et al., 2001).
Reactivity and Mechanism Studies
The reactivities of oxazole compounds, especially in the context of catalysis and molecular interactions, offer insights into the development of novel synthetic methodologies. The use of bidentate ligands to moderate the reactivity of gold carbenes, for example, demonstrates the intricate balance between structure and reactivity (Luo et al., 2012).
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-16-5-3-2-4-13(16)10-11-21-18(23)19-22-12-17(25-19)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQQXUUACJITOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide](/img/structure/B2822281.png)


![6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2822285.png)
![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2822286.png)
![Ethyl 2-[(2-chloroquinoline-3-carbonyl)amino]-4-phenyl-5-thiocyanatothiophene-3-carboxylate](/img/structure/B2822287.png)


![methyl 3-[4-(azepane-1-sulfonyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B2822290.png)
![4-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine](/img/structure/B2822291.png)

![[1-(Cyclohexylmethyl)piperidin-3-yl]methanol](/img/structure/B2822294.png)

![1,7-diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2822304.png)
